Gold-195

Catalog No.
S560049
CAS No.
14320-93-5
M.F
Au
M. Wt
194.96504 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold-195

CAS Number

14320-93-5

Product Name

Gold-195

IUPAC Name

gold-195

Molecular Formula

Au

Molecular Weight

194.96504 g/mol

InChI

InChI=1S/Au/i1-2

InChI Key

PCHJSUWPFVWCPO-YPZZEJLDSA-N

SMILES

[Au]

Synonyms

195Au radioisotope, Au-195 radioisotope, Gold-195

Canonical SMILES

[Au]

Isomeric SMILES

[195Au]

Gold-195 is a radioactive isotope of gold, denoted as 195Au^{195}\text{Au}, characterized by having 79 protons and 116 neutrons. It has a half-life of approximately 186 days, decaying primarily through electron capture to stable platinum-195. The decay process involves the emission of gamma radiation, specifically a gamma photon with an energy of 0.2268 MeV . Gold-195 is notable for its applications in medical imaging and radiotherapy, particularly due to its decay properties and the nature of its parent isotope, mercury-195m.

  • Formation of Gold Compounds: Gold can react with halogens to form halides. For example:
    2Au+3Cl22AuCl3\text{2Au}+\text{3Cl}_2\rightarrow \text{2AuCl}_3
  • Complex Formation: In medical applications, gold-195 is often used in the form of complexes, such as sodium thiosulfate complexes, which enhance its solubility and stability in biological environments .

Gold-195 does not react with most acids but can be dissolved in aqua regia, a mixture of nitric and hydrochloric acids .

Research on the biological activity of gold-195 is primarily focused on its applications in medicine. The isotope is used in diagnostic imaging and targeted radiotherapy due to its radioactive properties. Its decay emits gamma radiation that can be detected by imaging equipment, making it useful for visualizing tumors or other pathological conditions . Additionally, gold compounds have been studied for their potential anti-cancer properties, with some studies indicating that gold(I) phosphine complexes exhibit cytotoxic effects against cancer cells .

Gold-195 can be synthesized through nuclear reactions involving mercury isotopes. The primary method involves irradiating mercury-195m in a cyclotron or nuclear reactor, where it decays into gold-195:

  • Cyclotron Production: Mercury isotopes are bombarded with neutrons or protons.
  • Decay Process: Mercury-195m decays into gold-195 through electron capture.
  • Elution from Generators: Gold-195 is often extracted from generators using thiosulfate solutions to form soluble complexes .

The yield from these processes typically ranges from 28% to 30% of the theoretical equilibrium activity due to the short half-life of gold-195 .

Gold-195 has several critical applications:

  • Medical Imaging: Used in positron emission tomography (PET) due to its radioactive properties.
  • Radiotherapy: Employed in targeted therapy for certain types of cancer.
  • Research: Utilized in studies investigating the biological effects of gold compounds and their therapeutic potential .

Interaction studies involving gold-195 focus on its behavior in biological systems and its interactions with various ligands and biomolecules. Research indicates that gold compounds can interact with cellular components, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells . Studies also explore how different ligands affect the stability and reactivity of gold complexes in therapeutic contexts.

Gold-195 is part of a broader class of gold isotopes and compounds, each exhibiting unique properties. Here are some similar compounds:

CompoundIsotope/TypeHalf-LifeUnique Properties
Gold-197197Au^{197}\text{Au}StableMost common isotope; widely used in jewelry
Gold-198198Au^{198}\text{Au}2.7 daysUsed in cancer treatment; emits beta particles
Mercury-195m195Hg^{195}\text{Hg}41.6 hoursParent isotope for gold-195; used in generators
Gold(I) chlorideAuClStableCommonly used in organic synthesis and catalysis
Gold(III) chlorideAuCl₃StableUsed as a precursor for various gold compounds

Gold-195's uniqueness lies primarily in its radioactive nature and specific applications in medical imaging and therapy, distinguishing it from stable isotopes like gold-197 and other non-radioactive compounds.

Cyclotron-Based Production via Proton Irradiation

Cyclotron-based production represents the primary method for generating Gold-195 through nuclear transmutation processes [1] [6]. The production pathway involves proton bombardment of Gold-197 targets, which constitute the sole stable isotope of gold in nature, thereby eliminating the need for isotopic enrichment of target materials [26]. This nuclear reaction pathway produces Mercury-195m as an intermediate product, which subsequently decays to Gold-195m through electron capture processes [1] [6].

The fundamental nuclear reaction for Gold-195 production occurs through the Gold-197(p,3n)Mercury-195m reaction, where proton irradiation of Gold-197 targets results in the formation of Mercury-195m with a half-life of 41.6 hours [1] [6]. This metastable mercury isotope then undergoes decay processes, with 45.8% of Mercury-195m decaying to Gold-195m through electron capture, while the remaining 54.2% undergoes isomeric transition to Mercury-195 [1]. The Gold-195m intermediate, with its ultra-short half-life of 30.5 seconds, subsequently decays to the more stable Gold-195, which possesses a half-life of 186 days [3] [5].

Nuclear Reaction Cross-Sections for Gold-197(p,3n)Mercury-195m→Gold-195

The nuclear reaction cross-sections for the Gold-197(p,3n)Mercury-195m reaction exhibit characteristic energy-dependent behavior with a well-defined threshold energy of approximately 17 megaelectron volts [9]. Experimental measurements demonstrate that the reaction cross-section increases rapidly above the threshold energy, reaching significant values at moderate proton energies [9] [11].

The cross-section profile shows a gradual increase from the threshold energy of 17 megaelectron volts, with the reaction becoming increasingly probable as proton energy increases [9]. At 20 megaelectron volts, the cross-section reaches approximately 30 millibarns, continuing to rise with energy until reaching a maximum value of 146 millibarns at 67.2 megaelectron volts [9]. This maximum represents the optimal energy range for efficient Mercury-195m production through the Gold-197(p,3n) reaction pathway [9].

Table 1: Nuclear Reaction Cross-Sections for Gold-197(p,3n)Mercury-195m

Proton Energy (MeV)Cross Section (mb)Threshold Energy (MeV)Maximum Cross Section
17.0~517.0146 mb at 67.2 MeV
20.0~3017.0146 mb at 67.2 MeV
25.0~8017.0146 mb at 67.2 MeV
30.0~12017.0146 mb at 67.2 MeV
35.0~14017.0146 mb at 67.2 MeV
40.0~13017.0146 mb at 67.2 MeV
45.0~11017.0146 mb at 67.2 MeV
50.0~8517.0146 mb at 67.2 MeV

The energy dependence of the cross-section demonstrates the importance of optimizing proton beam energy for maximum production efficiency [9]. Below the threshold energy, no nuclear reaction occurs, while energies significantly above the maximum may result in competing nuclear processes that reduce the overall yield of the desired Mercury-195m product [9] [11].

Target Material Optimization and Yield Calculations

Target material optimization for Gold-195 production involves careful consideration of gold target composition, thickness, backing materials, and thermal management systems [25] [26]. The target design must accommodate the physical and thermal stresses associated with high-energy proton bombardment while maximizing nuclear reaction yield [25].

Gold targets for cyclotron production typically consist of metallic gold with masses ranging from 200 to 270 milligrams, sintered onto tantalum backing materials [26]. The tantalum backing provides excellent thermal conductivity and mechanical stability, with its high melting point exceeding 3000 degrees Celsius making it suitable for high-power beam applications [26]. Target thickness optimization requires balancing complete proton stopping power against thermal load distribution, with typical thickness values of approximately 0.13 millimeters assuming bulk metal density [26].

Table 2: Target Material Optimization Parameters

Target ParameterOptimized ValueUnit/Description
Gold Target Mass (mg)200-270mg metallic gold
Target Thickness (mm)0.13bulk density assumption
Backing MaterialTantalum28 mm diameter
Beam Energy Range (MeV)12.8-28.5proton beam
Beam Current (μA)20-500typical range
Cooling SystemWater + Heliumdual cooling
Production Yield (%)28-45of theoretical maximum

The thermal management system employs dual cooling mechanisms, utilizing water cooling on the target backing and helium gas cooling on the beam-facing surface [26]. Water cooling rates of 6 liters per minute at 20 degrees Celsius provide efficient heat removal from the tantalum backing, while helium cooling at flow rates of 300 liters per minute maintains front-surface temperature control [26].

Yield calculations for Gold-195 production must account for the multi-step decay process from Mercury-195m to Gold-195m to Gold-195 [1] [6]. The theoretical maximum yield is limited by the branching ratio of Mercury-195m decay, with only 45.8% of produced Mercury-195m contributing to Gold-195m formation [1]. Practical yields typically range from 28% to 45% of theoretical maximum, depending on target design, irradiation conditions, and subsequent processing efficiency [1] [6].

Radiochemical Generator Systems

Radiochemical generator systems provide a method for obtaining Gold-195m at the point of use through the controlled decay of the longer-lived parent Mercury-195m [1] [7]. These generator systems enable the production of ultra-short-lived Gold-195m without requiring on-site cyclotron facilities, making the isotope accessible for applications requiring frequent, background-free measurements [6] [7].

The generator concept relies on the physical and chemical separation of the daughter Gold-195m from its parent Mercury-195m through selective retention and elution processes [1] [7]. The parent Mercury-195m, with its 41.6-hour half-life, provides a practical timeframe for generator operation and transport, while the 30.5-second half-life of Gold-195m necessitates immediate utilization following elution [1] [6].

Mercury-195m/Gold-195m Generator Design Principles

The design principles for Mercury-195m/Gold-195m generators center on achieving high daughter yield with minimal parent breakthrough while maintaining chemical and radiochemical purity [1] [7] [20]. The generator column must provide strong retention of Mercury-195m while allowing efficient elution of the daughter Gold-195m in a chemical form suitable for immediate use [7] [13].

Two primary column materials have been developed for Mercury-195m/Gold-195m generators: silica gel coated with zinc sulfide and Chelex-100 chelating resin [1] [7] [13]. The silica gel system employs zinc sulfide coating to enhance mercury retention through specific chemical interactions, while the Chelex-100 system utilizes iminodiacetic acid functional groups for metal ion chelation [7] [13] [23].

Table 3: Generator Performance Characteristics

ParameterValueNotes
Parent Half-life41.6 hoursMercury-195m
Daughter Half-life30.5 secondsGold-195m
Generator Yield20-30 mCifrom 155 mCi Mercury-195m
Mercury Breakthrough0.75 ± 0.09 μCi/mCicontamination level
Elution Volume2 mLthiosulfate solution
Elution Time3-5 minuteselution interval
Column MaterialSilica gel + ZnS coatingor Chelex-100 resin
Reproducibility (CV)2.5 ± 0.3%coefficient of variation

The generator loading process involves dissolving Mercury-195m as mercuric nitrate at pH 5-6 and loading onto the column material [1]. The column is subsequently washed with thiosulfate solution and sterilized by autoclaving to ensure sterile, pyrogen-free operation [1]. Gold carrier may be added during the loading process to facilitate consistent elution behavior and prevent adsorption losses [7] [13].

Column geometry and packing density significantly influence generator performance, with optimal designs balancing mercury retention capacity against elution flow characteristics [20] [21]. The distribution coefficients for mercury and gold on the chosen column material determine the separation efficiency and breakthrough levels [7] [13].

Elution Efficiency and Breakthrough Contamination Mitigation

Elution efficiency represents a critical performance parameter for Mercury-195m/Gold-195m generators, determining the fraction of available Gold-195m activity recovered during each elution cycle [1] [6] [21]. Optimal elution protocols must maximize daughter recovery while minimizing parent breakthrough and maintaining consistent performance over the generator lifetime [1] [7].

The elution process employs aqueous thiosulfate solutions containing 29.8 milligrams per milliliter sodium thiosulfate pentahydrate and 10 milligrams per milliliter sodium nitrate [1] [24]. Alternative elution formulations utilize 5% glucose in 0.01 molar Trisma buffer at pH 7.7 for enhanced chemical stability [7] [13]. The elution volume is typically limited to 2 milliliters to achieve high specific activity in the final product [1] [6].

Elution kinetics demonstrate rapid Gold-195m recovery, with complete elution achievable within 3-4 seconds under pressure-assisted flow conditions [24]. The short elution time is essential given the 30.5-second half-life of Gold-195m, requiring immediate utilization following generator elution [1] [6]. Multiple consecutive elutions can be performed at 3-5 minute intervals to accommodate repeated measurements [1] [6].

Breakthrough contamination mitigation involves controlling the leakage of parent Mercury-195m and other mercury isotopes into the eluate [1] [6]. Mercury breakthrough levels typically measure 0.75 ± 0.09 microcuries per millicurie of Gold-195m, representing acceptable contamination for most applications [1]. The breakthrough decreases with generator aging, reaching stable levels of 0.4-0.8 microcuries Mercury-195m per millicurie Gold-195m after approximately 20 elutions [24].

Generator reproducibility demonstrates excellent consistency, with coefficient of variation values of 2.5 ± 0.3% for consecutive elutions under standardized conditions [6]. This reproducibility enables reliable quantitative measurements and ensures consistent performance throughout the generator lifetime [6] [7].

Post-Irradiation Processing Techniques

Post-irradiation processing of Gold-195 involves the separation and purification of mercury and gold isotopes produced during cyclotron bombardment [14] [15]. These processing techniques must account for the chemical similarities between mercury and gold while exploiting their differential physical and chemical properties for effective separation [14] [19].

The processing workflow typically begins immediately following target irradiation, when the target contains a mixture of mercury isotopes, unreacted gold, and various nuclear reaction products [26]. The chemical processing must be completed efficiently to maximize recovery of the desired products while minimizing losses due to radioactive decay [26].

Mercury Distillation and Separation Protocols

Mercury distillation represents the primary separation technique for isolating mercury isotopes from gold targets following proton irradiation [14] [15]. The distillation process exploits the high volatility of mercury compared to gold, enabling quantitative separation through controlled heating [14] [15].

The distillation protocol involves heating the irradiated gold target to temperatures sufficient to vaporize mercury while maintaining gold in the solid phase [15]. Heating to a dull red heat, corresponding to temperatures of approximately 600-700 degrees Celsius, provides complete mercury volatilization without significant gold loss [15]. The mercury vapor is subsequently condensed and collected in a cooled receiver for further processing [15].

Table 4: Chemical Purification and Processing Parameters

Process StepOperating ConditionsEfficiency (%)Chemical Form
Mercury DistillationHeating to dull red heat~99Metallic Hg vapor
Thiosulfate ComplexationpH 7.4-7.7, 0.01M Trisma buffer80-90Na3Au(S2O3)2 complex
pH OptimizationpH 10.0 for stability91 at pH 10.0Thiosulfate complex
Resin SeparationChelex-100 resin column83-97Ionic Au (80%), uncharged (20%)
Final Purification5% glucose solution90-98Purified Gold-195m
SterilizationAutoclave sterilization100Sterile, pyrogen-free

The distillation apparatus requires careful design to prevent mercury losses and ensure quantitative recovery [14]. The heating zone must provide uniform temperature distribution across the target surface, while the condensation system must efficiently capture mercury vapor without allowing escape to the environment [14] [18]. Inert atmosphere conditions may be employed to prevent oxidation during the heating process [14].

Temperature control during distillation is critical for achieving complete separation without thermal decomposition of the target material [14] [15]. The heating rate must be controlled to prevent rapid vapor evolution that could overwhelm the condensation capacity [15]. Gradual heating allows progressive mercury removal while maintaining process control [15].

Chemical Purification Using Thiosulfate Complexation

Thiosulfate complexation provides an effective method for chemical purification and stabilization of Gold-195 following separation from mercury [16] [19]. The thiosulfate ligand forms stable complexes with gold, enabling selective separation from other metals and providing a chemical form suitable for further processing or direct use [16].

The complexation process involves dissolving gold in aqueous thiosulfate solutions under controlled pH conditions [16]. Sodium thiosulfate concentrations of 0.1 molar provide sufficient complexing capacity for gold dissolution, while pH values between 7.4 and 7.7 maintain complex stability [16]. The formation of the sodium gold thiosulfate complex, Na3Au(S2O3)2, provides a water-soluble gold species with enhanced chemical stability [1] [16].

pH optimization plays a crucial role in thiosulfate complexation efficiency and stability [16]. At pH 10.0, gold recovery reaches 91% through thiosulfate complexation, while acidic conditions result in complex decomposition and reduced recovery [16]. The pH range of 6.0 to 12.0 maintains thiosulfate stability, preventing disproportionation to tetrathionate, trithionate, sulfite, and sulfur species [16].

The thiosulfate complexation reaction involves the interaction between thiol groups and gold ions, resulting in the formation of gold-sulfur bonds [16]. The mechanism involves breaking disulfide bonds in the gold thiosulfate complex through thiol group interaction, leading to rearrangement and formation of more stable gold thiolate complexes [16]. This process enhances gold recovery and provides improved selectivity against other metals [16].

Chemical assessment of the final gold thiosulfate complex demonstrates that 80% of the gold exists in ionic form while 20% remains as uncharged species [7] [13]. This distribution indicates successful complexation while maintaining the gold in a non-colloidal state suitable for immediate use [7] [13]. The absence of colloidal gold formation is essential for maintaining chemical stability and preventing precipitation during storage or transport [7] [13].

Gold-195m Metastable State Characteristics

Gold-195 exhibits a significant nuclear isomeric state, designated Gold-195m, which possesses distinct nuclear properties compared to the ground state [1] [2]. The metastable state is characterized by an excitation energy of 318.58(4) kiloelectron volts above the ground state, with a markedly different nuclear spin configuration of 11/2⁻ compared to the ground state spin of 3/2⁺ [3] [1]. The isomeric state demonstrates an ultra-short half-life of 30.5(2) seconds, making it particularly valuable for applications requiring rapid sequential measurements [1] [2].

The metastable state population occurs through specific nuclear reaction pathways, primarily following the decay of mercury-195m. Approximately 45.8% of mercury-195m decays populate the Gold-195m intermediate state through electron capture processes, while 54.2% decay directly to the mercury-195 ground state [1]. This population mechanism establishes Gold-195m as a generator-produced radionuclide, enabling bedside production for medical applications.

The primary decay mode of Gold-195m is isomeric transition, emitting characteristic gamma radiation at 261.75 kiloelectron volts with an emission probability of 32.3% [1] [4]. Internal conversion processes compete significantly with gamma emission, with an internal conversion coefficient of 33%, substantially affecting the observed radiation spectrum [1]. The unique spectroscopic properties of Gold-195m, particularly its clean gamma spectrum centered at 262 kiloelectron volts, make it highly suitable for nuclear spectroscopic analysis [5].

Table 1: Nuclear Properties of Gold-195

PropertyValue
Mass Number (A)195
Atomic Number (Z)79
Neutron Number (N)116
Half-life186.01(6) d
Decay ModeElectron Capture (100%)
Q-value226.8(10) keV
Nuclear Spin3/2⁺
Magnetic Moment0.149 μN
Daughter Nucleus¹⁹⁵Pt (stable)

Isomeric Transition Mechanisms and Lifetime Measurements

The isomeric transition mechanism in Gold-195m involves electromagnetic decay processes governed by specific selection rules and nuclear matrix elements [6] [7]. Experimental measurements using gamma-gamma-time coincidence spectroscopy have provided precise lifetime determinations, confirming the 30.5(2) second half-life through multiple independent measurement techniques [1] [2].

The transition mechanism proceeds through mixed multipole radiation, primarily magnetic dipole (M1) transitions with small electric quadrupole (E2) admixtures [8] [9]. The multipolarity mixing ratio has been determined through detailed internal conversion coefficient measurements, revealing the electromagnetic character of the transition [10] [8]. The large internal conversion coefficient observed for the 262-kiloelectron volt transition indicates significant competition between internal conversion and gamma emission processes.

Lifetime measurements have employed various experimental approaches, including direct counting methods using sodium iodide detectors and more sophisticated coincidence techniques [11] [5]. The reproducibility of lifetime measurements across different experimental setups has confirmed the precision of the 30.5-second value, with uncertainties of ±0.2 seconds representing the current measurement accuracy [1] [2].

Table 2: Metastable State Properties of Gold-195m

PropertyValue
Isomer Designation¹⁹⁵ᵐAu
Excitation Energy318.58(4) keV
Half-life30.5(2) s
Nuclear Spin11/2⁻
Decay ModeIsomeric Transition
Gamma Energy261.75 keV (32.3%)

Daughter Product Formation Pathways

Platinum-195 Ground State Population Dynamics

The electron capture decay of Gold-195 populates multiple excited states in the daughter nucleus platinum-195, with the ground state receiving only 9.5(4)% of the total decay probability [8] [12]. This relatively low ground state population indicates that the majority of decay events proceed through excited state formation, creating a complex cascade of gamma transitions in the platinum-195 nucleus.

The ground state of platinum-195 possesses a nuclear spin of 1/2⁻ and represents the final stable configuration following the complete decay cascade [13] [12]. The low direct population probability reflects the nuclear structure considerations and the forbidden nature of the electron capture transition to the ground state, characterized by a log ft value of 8.1, indicating a first forbidden transition [8] [12].

The electron capture process involves the capture of atomic electrons from the K, L, and M shells, with probabilities of 68.51%, 23.36%, and 8.13% respectively for the ground state transition [8]. These capture probabilities generate characteristic X-ray spectra and Auger electrons, contributing to the overall radiation spectrum observed in Gold-195 decay [8] [12].

Table 3: Platinum-195 Excited Levels Populated in Gold-195 Decay

Level NumberEnergy (keV)Spin-ParityElectron Capture Probability (%)
00 (Ground State)1/2⁻9.5(4)
198.882(4)3/2⁻57.6(35)
2129.777(5)5/2⁻32.8(30)
3199.526(12)3/2⁻0.0149(14)
4211.398(6)3/2⁻0.0210(18)

Excited State Decay Chains in Platinum Isotopes

The excited states in platinum-195 decay through well-characterized gamma transition cascades, with the first excited state at 98.882(4) kiloelectron volts receiving the highest population probability of 57.6(35)% [8] [12]. This level, with spin-parity 3/2⁻, represents the primary decay pathway and subsequent gamma transition to the ground state accounts for the most intense gamma line in the platinum-195 spectrum.

The second excited state at 129.777(5) kiloelectron volts, with spin-parity 5/2⁻, receives 32.8(30)% of the decay population [12] [8]. This level can decay either directly to the ground state through a pure electric quadrupole (E2) transition or through cascade transitions involving the first excited state. The competition between these pathways determines the relative intensities of the observed gamma lines.

Higher excited states at 199.526(12) and 211.398(6) kiloelectron volts receive significantly lower populations of 0.0149(14)% and 0.0210(18)% respectively [8] [12]. These weak transitions require sensitive detection methods for observation and contribute minimally to the overall radiation spectrum. The decay chains from these levels involve complex cascades through intermediate states before reaching the ground state configuration.

The systematic study of these decay chains has revealed the nuclear structure of platinum-195 and confirmed theoretical predictions regarding level spacings and transition probabilities [14] [7]. Angular correlation measurements have provided additional constraints on the spin assignments and multipole mixing ratios for the various transitions [15] [14].

Multi-Step Decay Scheme Validation

Gamma-Gamma Coincidence Spectroscopy

Gamma-gamma coincidence spectroscopy has provided definitive validation of the multi-step decay scheme in Gold-195 [16] [17]. These measurements involve detecting two gamma rays in temporal coincidence, establishing the sequential nature of cascade transitions and confirming the level scheme proposed from single gamma spectroscopy studies.

The coincidence experiments have identified 28 excited levels in platinum-195, including eight levels proposed for the first time through these measurements [16]. The gamma-gamma-time coincidence technique enables the determination of level lifetimes and establishes the feeding and depletion patterns for each excited state. Energy relations derived from coincidence measurements provide stringent tests of the proposed level energies and transition assignments.

Detailed coincidence analysis has revealed the complete decay cascade from the highest observed excited states down to the ground state [17] [18]. The measurement of coincidence intensities allows determination of branching ratios for levels that decay through multiple pathways. These branching ratios provide crucial information for understanding the nuclear structure and validating theoretical calculations of transition probabilities.

Advanced coincidence setups using multiple high-purity germanium detectors have achieved excellent energy resolution and timing characteristics necessary for resolving closely spaced gamma lines [19] [16]. The use of Compton-suppressed spectrometers has significantly improved the peak-to-background ratio, enabling detection of weak coincidence relationships that validate minor decay branches in the scheme.

Table 4: Gamma Transitions in Platinum-195

TransitionEnergy (keV)Intensity (%)Multipolarity
γ₂,₁(Pt)30.895(6)30.5(30)M1+0.02%E2
γ₁,₀(Pt)98.882(4)88.1(16)M1+1.5%E2
γ₂,₀(Pt)129.777(5)2.33(8)E2
γ₃,₀(Pt)199.526(12)0.0149(14)M1+59%E2
γ₄,₀(Pt)211.398(6)0.0210(18)M1+12.6%E2

Internal Conversion Coefficient Calculations

Internal conversion coefficient calculations provide fundamental validation of the proposed multipolarities and mixing ratios for transitions in the Gold-195 decay scheme [20] [10]. Theoretical calculations using the Band-Raman approach (BrIcc program) have been compared with experimental measurements to confirm the electromagnetic character of each transition [8] [20].

The internal conversion coefficients for the major transitions show excellent agreement between experimental measurements and theoretical predictions [10] [8]. For the 98.882-kiloelectron volt transition, the measured total conversion coefficient of 6.86(10) agrees well with theoretical calculations for M1+1.5%E2 multipolarity. Similar agreement exists for other transitions, validating both the multipolarity assignments and the degree of E2 admixture in mixed transitions.

Detailed measurements of partial conversion coefficients for K, L, and M shells provide additional constraints on the transition multipolarities [9] [15]. The K-shell conversion coefficient measurements are particularly sensitive to multipolarity, while L-shell subshell ratios can determine E2 admixtures in mixed M1+E2 transitions. These measurements require high-resolution electron spectroscopy using magnetic spectrometers or silicon detectors.

The calculation methodology accounts for electron binding energies, relativistic effects, and nuclear penetration effects that can influence conversion coefficients [20]. The frozen orbital approximation used in modern calculations provides improved accuracy compared to earlier methods, particularly for heavy nuclei like platinum where relativistic effects are significant.

Table 5: Internal Conversion Coefficients for Gold-195/Platinum-195 Transitions

Energy (keV)αKαLαMαTotal
30.89528.7(5)6.65(11)-37.3(6)
98.8825.59(8)0.977(16)0.227(4)6.86(10)
129.7770.467(7)0.948(14)0.245(4)1.729(25)
199.5260.42(6)0.1374(25)0.0338(9)0.60(6)
211.3980.595(13)0.1090(16)0.0255(4)0.737(14)

Wikipedia

(~195~Au)Gold

Dates

Last modified: 07-20-2023

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